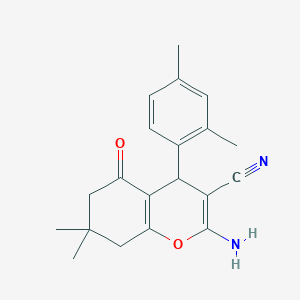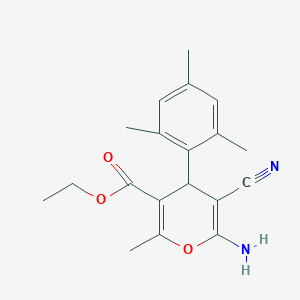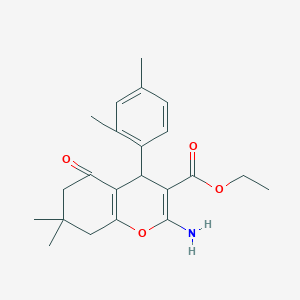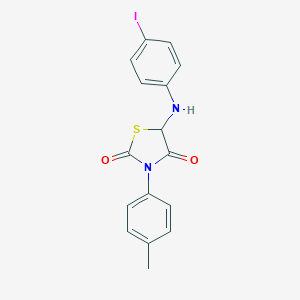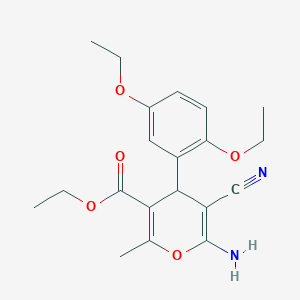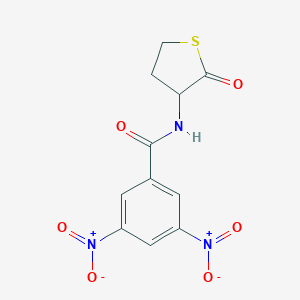
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is a chemical compound with the molecular formula C11H9N3O6S and a molecular weight of 311.27 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzamide ring, and a tetrahydro-3-thienyl group attached to the nitrogen atom of the benzamide.
Méthodes De Préparation
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions . Industrial production methods may involve large-scale nitration reactors and purification processes to obtain the compound in high purity.
Analyse Des Réactions Chimiques
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE can be compared with other nitro-substituted benzamides and thienyl derivatives. Similar compounds include:
3,5-dinitrobenzamide: Lacks the thienyl group, making it less complex.
N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro groups, affecting its reactivity and biological activity.
The uniqueness of this compound lies in the combination of nitro groups and the thienyl moiety, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H9N3O6S |
|---|---|
Poids moléculaire |
311.27g/mol |
Nom IUPAC |
3,5-dinitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9N3O6S/c15-10(12-9-1-2-21-11(9)16)6-3-7(13(17)18)5-8(4-6)14(19)20/h3-5,9H,1-2H2,(H,12,15) |
Clé InChI |
VBEVRBJEEBBMIC-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


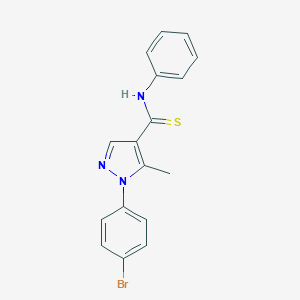
![4-{4-[(2-Thienylcarbonyl)oxy]phenoxy}phenyl 2-thiophenecarboxylate](/img/structure/B404714.png)
![3-hexyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B404716.png)
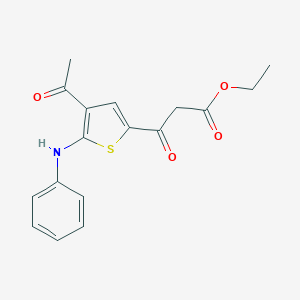
![N-(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)-N-(4-methoxybenzylidene)amine](/img/structure/B404718.png)
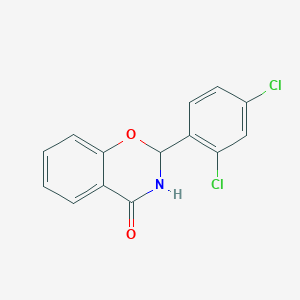
![2-[(4-Chlorobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B404721.png)
![2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
![(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B404725.png)
